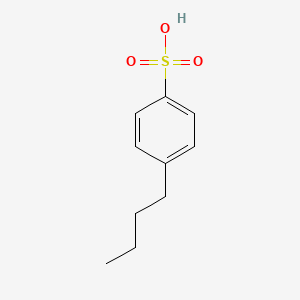

4-Butylbenzenesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18521-59-0 |

|---|---|

Molecular Formula |

C10H14O3S |

Molecular Weight |

214.28 g/mol |

IUPAC Name |

4-butylbenzenesulfonic acid |

InChI |

InChI=1S/C10H14O3S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H,11,12,13) |

InChI Key |

JNVFIMNBBVDEPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Butylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-butylbenzenesulfonic acid, with a primary focus on the more extensively studied isomer, 4-tert-butylbenzenesulfonic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is an organic compound characterized by a butyl group and a sulfonic acid functional group attached to a benzene (B151609) ring. The properties of this compound are significantly influenced by the isomeric structure of the butyl group (n-butyl, sec-butyl, isobutyl, or tert-butyl). Due to the prevalence of data, this guide will focus on 4-tert-butylbenzenesulfonic acid.

4-tert-Butylbenzenesulfonic acid is a white to light yellow solid at room temperature and is soluble in polar solvents such as water and alcohols.[1][2] Its strong acidic nature makes it a valuable catalyst in various organic reactions.[1][3] The bulky tert-butyl group imparts unique steric and solubility characteristics to the molecule.[2]

Table 1: Physicochemical Data of 4-tert-Butylbenzenesulfonic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃S | [1][4] |

| Molecular Weight | 214.28 g/mol | [1][4] |

| CAS Number | 1133-17-1 | [1][4] |

| Appearance | White to light yellow solid | [1][2] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in water and alcohols | [1][2] |

| pKa (Predicted) | -1.8 (Strongest Acidic) | [1] |

| XLogP3-AA | 2.3 | [5] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization of 4-tert-butylbenzenesulfonic acid.

-

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic and tert-butyl protons. The aromatic protons typically appear as two doublets, indicative of a 1,4-disubstituted benzene ring. The nine protons of the tert-butyl group will present as a singlet in the aliphatic region.[1]

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the distinct aromatic carbons.[4]

-

Infrared (IR) Spectroscopy: The FT-IR spectrum would display characteristic absorption bands for the O-H stretch of the sulfonic acid group (typically a broad band), the S=O stretches (asymmetric and symmetric) of the sulfonyl group, and C-H stretches for the aromatic and aliphatic protons.[1]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 214. The fragmentation pattern often involves the loss of SO₂. A prominent fragment from the loss of a methyl group from the tert-butyl cation, resulting in a stable tertiary carbocation, is also expected.[1]

Synthesis of 4-tert-Butylbenzenesulfonic Acid

The most common method for the synthesis of 4-tert-butylbenzenesulfonic acid is the electrophilic sulfonation of tert-butylbenzene (B1681246).[6]

Experimental Protocol: Sulfonation of tert-Butylbenzene

This protocol describes a general laboratory-scale synthesis.[5][7]

Materials:

-

tert-Butylbenzene

-

Fuming sulfuric acid (oleum) or concentrated sulfuric acid

-

Sodium bicarbonate

-

Sodium chloride

-

Water

-

Ice

-

Round-bottomed flask

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25 °C using an ice bath.[5][7]

-

After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is completely dissolved.[5][7]

-

Pour the reaction mixture into 300 ml of water.[5]

-

Partially neutralize the solution by carefully adding sodium bicarbonate.[1][5]

-

To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.[1][5]

-

Cool the solution in an ice bath to crystallize the product.[1][5]

-

Collect the crystals by filtration and wash with a saturated sodium chloride solution.[1][5]

-

The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent, such as ether.[7]

Synthesis Workflow

Caption: General workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.

Applications in Research and Drug Development

4-tert-Butylbenzenesulfonic acid is a versatile compound with significant applications in both research and industrial settings, particularly in the realm of drug development.

Catalyst in Organic Synthesis

Due to its strong acidic nature, 4-tert-butylbenzenesulfonic acid is an effective catalyst for a variety of organic transformations, including:

-

Esterification: It can be used to catalyze the formation of esters from carboxylic acids and alcohols.[3]

-

Friedel-Crafts Alkylations and Acylations: It serves as a catalyst in these fundamental carbon-carbon bond-forming reactions.[3] The bulky tert-butyl group can influence the regioselectivity of these reactions.[1]

Intermediate in Pharmaceutical Synthesis

While not typically an active pharmaceutical ingredient (API) itself, 4-tert-butylbenzenesulfonic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals.[1][2] It can be converted to 4-tert-butylbenzenesulfonyl chloride, a key reagent for introducing the sulfonyl group into more complex molecules.[3] Benzenesulfonic acid derivatives are crucial in the synthesis of sulfonamides, a class of drugs with antibiotic properties.

Potential Biological Activity

Some research has indicated that benzenesulfonic acid derivatives may exhibit biological activity. For instance, certain derivatives have been investigated as inhibitors of thrombin, a key enzyme in the blood coagulation cascade.[1]

Caption: Postulated mechanism of thrombin inhibition by benzenesulfonic acid derivatives.

Safety and Handling

4-tert-Butylbenzenesulfonic acid is a strong acid and should be handled with appropriate safety precautions. It is corrosive and can cause irritation to the skin and eyes.[1] Ingestion may lead to gastrointestinal irritation.[1] Work should be conducted in a well-ventilated area or a fume hood.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.

Table 2: GHS Hazard Information for a Structurally Related Compound (Benzenesulfonic Acid)

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This data is for benzenesulfonic acid and should be used as a reference for handling 4-tert-butylbenzenesulfonic acid, for which specific GHS data is not as readily available.[8]

Conclusion

4-tert-Butylbenzenesulfonic acid is a valuable and versatile organic compound for researchers and professionals in drug development and organic synthesis. Its distinct physicochemical properties, stemming from the combination of a strong acid group and a bulky hydrophobic substituent, make it an effective catalyst and a useful synthetic intermediate. While its direct applications as a therapeutic agent are limited, its role in the synthesis of pharmaceutically active molecules is well-established.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 1133-17-1: 4-tert-butylbenzenesulfonic acid [cymitquimica.com]

- 3. 4-Tert-butylbenzenesulfonic Acid|CAS 1133-17-1 [benchchem.com]

- 4. 4-tert-Butylbenzenesulfonic acid | C10H14O3S | CID 324690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. actylislab.com [actylislab.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of 4-tert-Butylbenzenesulfonic Acid from tert-Butylbenzene (B1681246)

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylbenzenesulfonic acid from tert-butylbenzene. It includes detailed experimental protocols, data summaries, and visualizations of the reaction mechanism and experimental workflow, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

4-tert-Butylbenzenesulfonic acid is an aromatic sulfonic acid notable for the bulky tert-butyl group at the para position of the benzene (B151609) ring.[1][2] This substitution pattern gives the compound unique solubility and reactivity characteristics.[1] It typically appears as a white to light-yellow solid and is soluble in polar solvents like water and alcohols.[1][2][3] Its strong acidic nature makes it a highly effective catalyst in various organic reactions, including esterifications and Friedel-Crafts reactions.[1][4][5] While not usually a final drug product, 4-tert-butylbenzenesulfonic acid and its derivatives are crucial intermediates in pharmaceutical synthesis.[1][2]

Synthesis Overview: Electrophilic Aromatic Sulfonation

The primary method for synthesizing 4-tert-butylbenzenesulfonic acid is the direct electrophilic sulfonation of tert-butylbenzene.[4][5] This reaction involves treating tert-butylbenzene with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or concentrated sulfuric acid.[1][4] The tert-butyl group is a strong ortho-, para-director; however, due to steric hindrance from its bulky nature, the substitution occurs predominantly at the para position.[1][6]

The reaction's active electrophile is sulfur trioxide (SO₃). In concentrated sulfuric acid, SO₃ is present in equilibrium, while fuming sulfuric acid (a solution of SO₃ in sulfuric acid) provides a higher concentration of the electrophile, leading to a faster and more complete reaction.[6]

Reaction Mechanism

The sulfonation of tert-butylbenzene is a classic electrophilic aromatic substitution reaction. The mechanism involves the attack of the electron-rich benzene ring on the sulfur trioxide electrophile, followed by the restoration of aromaticity through the loss of a proton.

References

Physicochemical characteristics of 4-Butylbenzenesulfonic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Butylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is an organic compound classified as an arenesulfonic acid.[1] It is characterized by a butyl group attached to a benzene (B151609) ring, which also carries a sulfonic acid functional group.[2] The presence of the strongly acidic sulfonic acid group and the hydrophobic butyl substituent gives the molecule amphiphilic properties, influencing its solubility and reactivity.[1][3] It typically appears as a white to light-yellow solid at room temperature and is soluble in polar solvents such as water and alcohols.[2][4]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃S | [2][4][5][6][7] |

| Molecular Weight | 214.28 g/mol | [1][4][5][6][7] |

| Appearance | White to light yellow solid | [2][3][4] |

| pKa (Predicted) | -1.8 (Strongest Acidic) | [1][4][8] |

| Melting Point | Not available for the free acid. The sodium salt with one molecule of water of crystallization melts at 240°C.[1][9] | |

| Boiling Point | Not available | [4] |

| Solubility | Soluble in polar solvents like water and alcohols.[1][2][3][4] | |

| logP (XLogP3) | 2.6 | [6] |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the electrophilic aromatic sulfonation of butylbenzene.[10][11]

Materials:

-

tert-Butylbenzene (B1681246) (40 g)[1][4]

-

Water[4]

-

Round-bottomed flask[4]

-

Stirring apparatus[4]

-

Ice bath[4]

Procedure:

-

In a round-bottomed flask equipped with a stirrer, place 40 grams of tert-butylbenzene.[1]

-

While maintaining the temperature below 25°C using an ice bath and with frequent shaking, slowly add 45 ml of fuming sulfuric acid over 20 minutes.[1][9]

-

After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.[4][9]

-

Pour the reaction mixture into 300 ml of water.[9]

-

Partially neutralize the solution by carefully adding 15 grams of sodium bicarbonate.[4][9]

-

To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add 30 g of sodium chloride and heat until all solids dissolve.[1][9]

-

Cool the solution in an ice bath to crystallize the sodium salt.[1][4]

-

Collect the crystals by filtration and wash them with a saturated solution of sodium chloride.[1][4]

-

To obtain the free acid, an aqueous solution of the sodium salt is neutralized with a stoichiometric amount of a strong acid, and the this compound is then extracted with ether.[1][9]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.[4][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, and a singlet in the aliphatic region for the tert-butyl group.[4]

-

¹³C NMR: The carbon-13 NMR spectrum would provide signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the four distinct aromatic carbons.[4]

-

-

Infrared (IR) Spectroscopy: The FT-IR spectrum would display characteristic absorption bands for the S=O and O-H stretches of the sulfonic acid group, as well as C-H and C=C vibrations of the substituted benzene ring.[11]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 214.[4] The fragmentation pattern often involves the loss of SO₂.[4]

Applications and Logical Relationships

Catalysis in Organic Synthesis

Due to its strong acidity, this compound is an effective catalyst in various organic transformations, including Friedel-Crafts alkylations and acylations.[1][4]

Caption: Catalytic role in Friedel-Crafts alkylation.

Pharmacological Interest

From a pharmacological perspective, this compound has been identified as an inhibitor of prothrombin in humans, although it is not an approved drug.[1]

Caption: Inhibition of prothrombin.

Safety and Handling

As a strong acid, this compound is expected to be corrosive and can cause irritation to the skin and eyes.[2][4] Ingestion may lead to gastrointestinal irritation.[4] It is recommended to handle this compound in a well-ventilated area or a fume hood, using appropriate personal protective equipment such as gloves, safety glasses, and a lab coat.[4]

References

- 1. 4-Tert-butylbenzenesulfonic Acid|CAS 1133-17-1 [benchchem.com]

- 2. CAS 1133-17-1: 4-tert-butylbenzenesulfonic acid [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-(tert-Butyl)benzenesulfonic Acid | Scientist.com [app.scientist.com]

- 6. This compound | C10H14O3S | CID 29117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-tert-Butylbenzenesulfonic acid | C10H14O3S | CID 324690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

Solubility of 4-Butylbenzenesulfonic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-butylbenzenesulfonic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of the qualitative solubility characteristics, detailed experimental protocols for determining quantitative solubility, and a logical framework for solvent selection in research and development.

This compound, an organosulfur compound, possesses both a polar sulfonic acid group and a nonpolar butyl group. This amphiphilic nature dictates its solubility across a range of organic solvents. The sulfonic acid moiety contributes to its solubility in polar solvents through hydrogen bonding and dipole-dipole interactions, while the butyl group enhances its affinity for less polar environments.

Qualitative Solubility Data

The solubility of this compound is largely dictated by the polarity of the solvent. While precise quantitative values are not extensively documented, a general understanding of its solubility in different solvent classes can be summarized as follows. It is generally soluble in polar solvents like water and alcohols and sparingly soluble to insoluble in nonpolar solvents.[1] For the closely related compound 4-tert-butylbenzenesulfonic acid, it is soluble in polar protic solvents, likely soluble in polar aprotic solvents, and sparingly soluble to insoluble in nonpolar solvents.[2]

Table 1: Qualitative Solubility of this compound in Various Organic Solvent Classes

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Soluble | The sulfonic acid group can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | Dipole-dipole interactions between the sulfonic acid group and the solvent are the primary driving force. |

| Nonpolar | Toluene, Hexane | Sparingly Insoluble | The nonpolar butyl group provides some affinity, but the highly polar sulfonic acid group limits solubility. |

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic sampling to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to centrifuge the sample at the experimental temperature or filter it through a syringe filter compatible with the solvent.

-

Immediately dilute the collected supernatant with a known volume of a suitable solvent to prevent precipitation upon cooling. The dilution factor should be recorded accurately.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC with UV detection. A calibration curve prepared with known concentrations of this compound in the same solvent system will be required for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility of this compound in the specific organic solvent at the experimental temperature can be calculated using the following formula:

Solubility = (Concentration of the diluted sample) x (Dilution Factor)

-

The solubility is typically expressed in units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a specific application, such as a chemical reaction, purification, or formulation, is a critical step. The following diagram illustrates a logical workflow for selecting a suitable solvent based on the desired solubility of this compound.

Caption: Logical workflow for selecting an appropriate solvent for this compound.

Signaling Pathway for Solubility Determination

The experimental determination of solubility follows a clear and logical pathway, from initial preparation to final data analysis. The following diagram visualizes this experimental workflow.

Caption: Experimental workflow for the determination of this compound solubility.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-tert-butylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-butylbenzenesulfonic acid, a compound of significant interest in chemical synthesis and research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural characterization of 4-tert-butylbenzenesulfonic acid is fundamentally reliant on a combination of spectroscopic techniques. The data presented herein is a compilation of expected values based on established principles of spectroscopy and data from structurally related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | Doublet | 2H | Ar-H (ortho to -SO₃H) |

| ~7.45 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₃) |

| ~1.30 | Singlet | 9H | -C(CH ₃)₃ |

| Variable (broad) | Singlet | 1H | -SO₃H |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Ar-C -C(CH₃)₃ |

| ~140 | Ar-C -SO₃H |

| ~126 | Ar-C H |

| ~125 | Ar-C H |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Strong, Broad | O-H stretch (sulfonic acid) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1240 | Strong | S=O stretch (asymmetric) |

| ~1130 | Strong | S=O stretch (symmetric) |

| ~1030 | Strong | S-O stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 214 | Moderate | [M]⁺ (Molecular Ion) |

| 199 | High | [M - CH₃]⁺ |

| 150 | Moderate | [M - SO₂]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 4-tert-butylbenzenesulfonic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆, or Deuterated Chloroform, CDCl₃) in a clean, dry vial.[1][2] The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonic acids due to their polarity.

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., Tetramethylsilane (TMS) at 0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Use a 300 MHz or higher field NMR spectrometer.[3]

-

Acquire the spectrum at room temperature (approximately 298 K).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Use a spectrometer operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz proton instrument).[3]

-

Employ proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a pulse angle of 45-60 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-tert-butylbenzenesulfonic acid sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR):

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add a number of scans (e.g., 16-32) for both the background and the sample to improve the signal-to-noise ratio.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 4-tert-butylbenzenesulfonic acid in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Use a mass spectrometer equipped with an electron ionization source.

-

Introduce the sample via a direct insertion probe or a gas chromatograph inlet.

-

Set the ionization energy to 70 eV.

-

Set the source temperature to 200-250 °C.

-

Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like 4-tert-butylbenzenesulfonic acid.

Caption: General workflow for the spectroscopic analysis of 4-tert-butylbenzenesulfonic acid.

References

An In-depth Technical Guide on the Thermal Stability of 4-Butylbenzenesulfonic Acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is compiled from publicly available data. All safety and handling procedures should be conducted in accordance with established laboratory protocols and the most current Safety Data Sheet (SDS).

Introduction

4-Butylbenzenesulfonic acid is an organic compound that finds application as a catalyst and an intermediate in various chemical syntheses. Its structure, featuring a sulfonic acid group and a butyl substituent on a benzene (B151609) ring, imparts specific chemical properties relevant to its use. A critical aspect of handling and utilizing any chemical compound in research and development is a thorough understanding of its thermal stability. This guide provides a comprehensive overview of the available information regarding the thermal properties of this compound.

Physicochemical Properties of this compound

While specific thermal stability data is limited, other physical and chemical properties of this compound have been documented. These are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃S | [1] |

| Molecular Weight | 214.28 g/mol | [1] |

| CAS Number | Not available for this compound; 1133-17-1 for 4-tert-Butylbenzenesulfonic acid | [1] |

| Appearance | White to light yellow solid | [2][3] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Soluble in water and alcohols | [2][3] |

| pKa (Predicted) | -1.8 (Strongly Acidic) | [2] |

Toxicology and Safety

Detailed toxicological data for this compound is not extensively documented. However, as a strong acid, it is presumed to be corrosive and can cause irritation to the skin and eyes.[2] Ingestion may lead to gastrointestinal irritation.[2] For the related compound, 4-tert-butylbenzenesulfonamide, GHS hazard statements indicate it is harmful if swallowed and causes skin and serious eye irritation.[2]

Handling and Storage:

-

Work should be performed in a well-ventilated area or under a fume hood.[2]

-

Store in a cool, dry place away from incompatible materials.[3]

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Thermal Stability of a Structurally Related Compound: p-Toluenesulfonic Acid

Due to the lack of specific thermal stability data for this compound, the properties of p-toluenesulfonic acid (PTSA) are presented here as an analogue. PTSA is an aromatic sulfonic acid with a similar structure.

Thermogravimetric analysis of protic ionic liquids (PILs) based on the p-toluenesulfonate anion shows decomposition temperatures ranging from 213 °C to 286 °C, indicating the thermal stability of the tosylate anion.[4] The monohydrate of p-toluenesulfonic acid has a melting point of 103-106 °C. It is noted to decompose at its boiling point.[5]

| Compound/Material | Thermal Property | Value (°C) | Source |

| Pyridinium p-toluenesulfonate | Decomposition Temperature (Tdec) | 213 | [4] |

| N-methylpiperidinium p-toluene sulfonate | Decomposition Temperature (Tdec) | 286 | [4] |

| p-Toluenesulfonic acid monohydrate | Melting Point | 103-106 | |

| p-Toluenesulfonic acid | Boiling Point | Decomposes | [5] |

Experimental Protocols

A standard method for determining the thermal stability of a compound is Thermogravimetric Analysis (TGA).

General Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a solid sample.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Oxidizing gas supply (e.g., Air, Oxygen)

Procedure:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed into a tared TGA sample pan.[6] The sample should be representative of the bulk material.

-

Instrument Setup: The sample pan is placed onto the TGA balance mechanism. An empty pan is used as a reference.

-

Atmosphere Selection: The furnace is purged with a desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a controlled flow rate (e.g., 30 mL/min).[6]

-

Temperature Program: The desired temperature program is set. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C or higher) at a constant heating rate (e.g., 10 °C/min).[6]

-

Data Acquisition: The analysis is initiated. The instrument continuously measures and records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass loss at different stages.

Visualizations

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of a chemical compound.

Caption: A flowchart illustrating the key steps in assessing the thermal stability of a chemical compound.

References

- 1. 4-tert-Butylbenzenesulfonic acid | C10H14O3S | CID 324690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1133-17-1: 4-tert-butylbenzenesulfonic acid [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. epfl.ch [epfl.ch]

4-tert-Butylbenzenesulfonic Acid: A Technical Guide to a Versatile Strong Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylbenzenesulfonic acid, a versatile aromatic sulfonic acid. The document details its physicochemical properties, catalytic applications in key organic transformations, and detailed experimental protocols. Its unique molecular structure, which combines a strongly acidic sulfonic acid group with a bulky, hydrophobic tert-butyl group, makes it a valuable tool in organic synthesis, offering both potent catalytic activity and surfactant properties.[1][2]

Physicochemical Properties

4-tert-Butylbenzenesulfonic acid is a white to light-yellow solid at room temperature, characterized by its strong acidity and solubility in polar solvents.[1][3] The presence of the tert-butyl group influences its steric properties and solubility, distinguishing it from other arenesulfonic acids.[2][4]

Table 1: Physicochemical Properties of 4-tert-Butylbenzenesulfonic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃S | [2][5] |

| Molecular Weight | 214.28 g/mol | [2][5] |

| Appearance | White to light-yellow solid | [1][2] |

| Solubility | Soluble in polar solvents (water, alcohols) | [1][2] |

| pKa (Predicted) | -1.8 (Strongest Acidic) | [4] |

| CAS Number | 1133-17-1 | [2] |

Catalytic Applications and Mechanisms

The primary application of 4-tert-butylbenzenesulfonic acid in chemical synthesis is as a strong acid catalyst.[1] Its reactivity is driven by the sulfonic acid group, which acts as a potent proton donor to initiate a variety of chemical transformations.[1][5] Furthermore, its amphiphilic nature, stemming from a hydrophilic sulfonic acid head and a hydrophobic tert-butyl tail, allows it to function as a surfactant in "micellar catalysis."[1] This property is particularly advantageous for reactions involving immiscible reactants, as it can form micelles that act as nano-reactors, enhancing reaction rates by increasing the effective concentration of organic substrates.[1]

4-tert-butylbenzenesulfonic acid is a highly efficient catalyst for esterification reactions, such as the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol.[1][6] This is crucial in many industrial processes, including the production of biodiesel (fatty acid methyl esters - FAMEs).[1] The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] Its amphiphilic character can be particularly beneficial when dealing with long-chain fatty acids and alcohols, as it improves their miscibility and accelerates reaction rates.[1]

References

An In-depth Technical Guide to the Reactivity of the Sulfonic Acid Group in 4-Butylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzenesulfonic acid is an aromatic sulfonic acid that, along with its isomers (n-butyl, sec-butyl, and tert-butyl), holds a significant position in organic synthesis and is of growing interest in medicinal chemistry. The presence of the butyl group, a lipophilic moiety, combined with the strong acidity of the sulfonic acid group, imparts unique physicochemical properties to the molecule. This guide provides a comprehensive overview of the reactivity of the sulfonic acid group in this compound, with a particular focus on the well-studied 4-tert-butylbenzenesulfonic acid isomer. It details its catalytic applications, key reactions such as desulfonation and derivatization, and its relevance in the context of drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Physicochemical and Spectroscopic Properties

The properties of this compound are influenced by the isomeric form of the butyl group. The following tables summarize key quantitative data for 4-n-butylbenzenesulfonic acid and 4-tert-butylbenzenesulfonic acid.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 4-n-Butylbenzenesulfonic Acid | 4-tert-Butylbenzenesulfonic Acid | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃S | C₁₀H₁₄O₃S | [1][2] |

| Molecular Weight | 214.28 g/mol | 214.28 g/mol | [1][2] |

| Appearance | - | White to light-yellow solid | [3][4] |

| Solubility | - | Soluble in polar solvents (water, alcohols) | [3][4] |

| Predicted pKa | - | -1.8 (Strongest Acidic) | [3][5] |

| XLogP3-AA | 2.6 | 2.3 | [1][6] |

Table 2: Spectroscopic Data for 4-tert-Butylbenzenesulfonic Acid

| Spectroscopy | Expected Characteristics | Source(s) |

| ¹H NMR | Aromatic protons as two doublets (1,4-disubstituted ring); tert-butyl group as a singlet in the aliphatic region. | [3] |

| ¹³C NMR | Signals for the quaternary carbon of the tert-butyl group, methyl carbons, and four distinct aromatic carbons. | [3] |

| IR | Broad O-H stretch (sulfonic acid), asymmetric and symmetric S=O stretches, C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), and S-O stretch. | [3] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 214. Fragmentation often involves the loss of SO₂. A prominent fragment from the loss of a methyl group from the tert-butyl cation is expected. | [3] |

Reactivity of the Sulfonic Acid Group

The chemistry of this compound is dominated by the reactivity of the sulfonic acid group (-SO₃H). This functional group is a strong acid and can participate in a variety of chemical transformations.

Acidity and pKa

Sulfonic acids are significantly stronger acids than their carboxylic acid counterparts.[5] The predicted pKa of 4-tert-butylbenzenesulfonic acid is -1.8, indicating its strong acidic nature.[3][5] For comparison, the experimental pKa of the parent compound, benzenesulfonic acid, is approximately -2.8.[5] The electron-donating nature of the tert-butyl group is expected to slightly decrease the acidity compared to benzenesulfonic acid.[5] This high acidity makes this compound an effective catalyst in a range of acid-catalyzed reactions.[7][8]

Catalytic Activity in Organic Synthesis

This compound, particularly the tert-butyl isomer, is utilized as a catalyst in organic synthesis, with its efficacy comparable to other arylsulfonic acids like p-toluenesulfonic acid (p-TSA).[7] The presence of the butyl group can enhance its solubility in organic reaction media.[9]

While specific kinetic data for this compound-catalyzed esterification is limited in the literature, its catalytic activity is analogous to that of p-TSA. For the esterification of benzoic acid with 1-butanol (B46404) catalyzed by p-TSA, the reaction is first-order with respect to benzoic acid, with activation energies for the forward and reverse reactions being 58.40 and 57.70 kJ·mol⁻¹, respectively.[10]

4-tert-Butylbenzenesulfonic acid is an effective catalyst for Friedel-Crafts alkylation reactions.[6][8] The strong acidity of the sulfonic acid group is crucial for the activation of the alkylating agent.[6]

Figure 1: General workflow for Friedel-Crafts alkylation catalyzed by an arylsulfonic acid.

Desulfonation

The sulfonation of aromatic compounds is a reversible reaction, and the sulfonic acid group can be removed by heating with a strong acid in a process known as desulfonation.[8][11] Kinetic studies on the desulfonation of p- and m-t-butylbenzenesulfonic acid in 74.0 wt% sulfuric acid have shown that the reaction is first-order with respect to the sulfonic acid. The activation energies for desulfonation are in the range of 27-30 kcal·mol⁻¹.

Table 3: Desulfonation Rate Constants for tert-Butylbenzenesulfonic Acid Isomers in 74.0 wt% H₂SO₄

| Isomer | Temperature (°C) | k_desulf x 10⁵ (s⁻¹) | Source |

| para | 100.0 | 1.0 | |

| para | 115.0 | 4.2 | |

| meta | 130.0 | 2.2 | |

| meta | 145.0 | 7.8 |

Derivatization to 4-Butylbenzenesulfonyl Chloride

A key reaction of this compound is its conversion to the corresponding sulfonyl chloride. 4-tert-Butylbenzenesulfonyl chloride is a valuable intermediate for the synthesis of sulfonamides and sulfonate esters.[7][8] This transformation is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride.[7]

Figure 2: Conversion of 4-tert-butylbenzenesulfonic acid to its sulfonyl chloride.

Role in Drug Development

Benzenesulfonic acid and its derivatives are important moieties in pharmaceutical science, serving as intermediates and as components of active pharmaceutical ingredients (APIs).[1]

As a Synthetic Intermediate

4-tert-Butylbenzenesulfonyl chloride, derived from the corresponding sulfonic acid, is a key reagent for introducing the 4-tert-butylbenzenesulfonyl group into molecules during the synthesis of more complex compounds, including various pharmaceutical products.[8][12]

Potential as a Thrombin Inhibitor

Some benzenesulfonic acid derivatives have been investigated for their biological activity, including the inhibition of thrombin, a key enzyme in the blood coagulation cascade.[3] The mechanism is thought to involve interactions with the active site of thrombin, potentially through hydrogen bonding and hydrophobic interactions, where the bulky tert-butyl group may bind within a hydrophobic pocket of the enzyme.[3]

Derivatives as Modulators of Signaling Pathways (Sulfonylurea Pathway)

Sulfonamides, which can be synthesized from 4-butylbenzenesulfonyl chloride, are a well-known class of drugs. A prominent example is the sulfonylurea class of antidiabetic drugs, such as glyburide.[8] These drugs act by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[13] This binding event initiates a signaling cascade that leads to insulin (B600854) release.

Figure 3: Signaling pathway of sulfonylurea drugs in pancreatic β-cells.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-tert-butylbenzenesulfonic acid and its conversion to the corresponding sulfonyl chloride, as well as a general procedure for its use as a catalyst in Friedel-Crafts alkylation.

Synthesis of 4-tert-Butylbenzenesulfonic Acid

Materials:

-

Fuming sulfuric acid (oleum) or concentrated sulfuric acid

-

Sodium bicarbonate

-

Sodium chloride

-

Water

-

Ice

-

Round-bottomed flask

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottomed flask equipped with a stirrer, slowly add 45 ml of fuming sulfuric acid (containing 15% sulfur trioxide) to 40 grams of tert-butylbenzene over 20 minutes. Maintain the temperature below 25°C using an ice bath and with frequent shaking.[7]

-

After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is completely dissolved.[7]

-

Pour the reaction mixture into 300 ml of water.[7]

-

Partially neutralize the acid by carefully adding 15 grams of sodium bicarbonate.[7]

-

Filter the solution to remove any solid impurities.[7]

-

To precipitate the sodium salt of the product, add 30 grams of sodium chloride and heat until it dissolves.[7]

-

Cool the solution in an ice bath to crystallize the sodium 4-tert-butylbenzenesulfonate.[7]

-

Collect the crystals by filtration, wash with a saturated sodium chloride solution, and dry.[7]

-

The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.[7]

Figure 4: Experimental workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.

Synthesis of 4-tert-Butylbenzenesulfonyl Chloride

Materials:

-

4-tert-Butylbenzenesulfonic acid

-

N,N-dimethylformamide (DMF)

-

Thionyl chloride

-

Heptane (B126788) or cyclohexane

-

Four-necked flask with stirrer, thermometer, dropping funnel, and condenser

Procedure:

-

In a four-necked flask, charge 144.3 g (1.0 mol) of 4-tert-butylbenzenesulfonic acid and 73 g of N,N-dimethylformamide.[7][14]

-

While maintaining the temperature at 70°C, add 333.1 g (2.8 mol) of thionyl chloride dropwise over 2 hours.[7][14]

-

Stir the mixture at the same temperature for an additional 2 hours to obtain a reaction solution containing crude 4-tert-butylbenzenesulfonyl chloride.[7][14]

-

The crude product can be purified by crystallization from an alkane solvent such as heptane or cyclohexane.[7]

General Procedure for Friedel-Crafts Alkylation using 4-tert-Butylbenzenesulfonic Acid as a Catalyst

Materials:

-

Aromatic substrate (e.g., anisole)

-

Alkylating agent (e.g., tert-butyl alcohol)

-

4-tert-Butylbenzenesulfonic acid (catalytic amount)

-

Appropriate solvent (e.g., dichloromethane)

-

Water

-

Ice

Procedure:

-

Dissolve the aromatic substrate in the solvent in a suitable reaction flask.

-

Add the alkylating agent to the solution.

-

Carefully add a catalytic amount of 4-tert-butylbenzenesulfonic acid.

-

Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, pour the reaction mixture into ice-water to quench the reaction.

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method such as recrystallization or column chromatography.

Conclusion

This compound is a versatile compound with a rich chemistry centered around its highly reactive sulfonic acid group. Its strong acidity makes it an effective catalyst for important organic transformations, while its ability to be converted into other functional groups, such as sulfonyl chlorides, renders it a valuable synthetic intermediate. The exploration of its derivatives in drug discovery, particularly in the context of enzyme inhibition and the modulation of signaling pathways, highlights its potential for the development of new therapeutic agents. This guide has provided a detailed overview of the reactivity, properties, and applications of this compound, offering a solid foundation for researchers and professionals working in the fields of chemistry and drug development.

References

- 1. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 4. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glyburide | Pharmacology Mentor [pharmacologymentor.com]

- 6. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Glyburide? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pharmacyfreak.com [pharmacyfreak.com]

- 14. droracle.ai [droracle.ai]

Methodological & Application

Application Notes and Protocols: 4-Butylbenzenesulfonic Acid as a Catalyst in Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzenesulfonic acid is a versatile and effective Brønsted acid catalyst in Friedel-Crafts alkylation reactions. Its utility stems from the strong acidity of the sulfonic acid group, which facilitates the formation of carbocation intermediates from various alkylating agents such as alkenes and alcohols. The presence of the butyl group enhances its solubility in organic solvents commonly used for these reactions. This combination of properties makes this compound a practical and efficient catalyst for the synthesis of alkylated aromatic compounds, which are important intermediates in the pharmaceutical and fine chemical industries. These application notes provide detailed protocols and a summary of its catalytic performance.

Catalytic Activity and Applications

This compound is particularly effective in the alkylation of electron-rich aromatic compounds, including phenols and anisoles. It promotes the formation of carbon-carbon bonds at the aromatic ring, often with high regioselectivity, favoring the para-substituted product. The catalyst can be utilized in relatively small quantities and, in some cases, may be recovered and reused, contributing to more sustainable synthetic methodologies.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the Friedel-Crafts alkylation of various aromatic substrates using sulfonic acid catalysts.

Table 1: Alkylation of Phenol (B47542) with Alkenes

| Alkylating Agent | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Phenol Conversion (%) | Product Selectivity (%) |

| Isobutylene (B52900) | 4-tert-Butylbenzenesulfonic acid | 1 - 5 | Toluene | 10-25 | 2 - 4 | - | High selectivity for p-tert-butylphenol |

| tert-Butyl alcohol | SO3H-functionalized ionic liquid | - | - | - | - | 80.4 | 60.2 (2,4-Di-tert-butylphenol) |

Table 2: Alkylation of Anisole

| Alkylating Agent | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Anisole Conversion | Product Selectivity |

| Acetic anhydride | Arenesulfonic acid modified SBA-15 | - | Nitrobenzene | - | - | High | >95% (p-methoxyacetophenone) |

| Benzyl bromide | ZIF-8 | 5 mol% | - | 100 | 3 | Quantitative | High (p-benzylanisole) |

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Phenol with Isobutylene

Objective: To synthesize p-tert-butylphenol via the alkylation of phenol with isobutylene using 4-tert-butylbenzenesulfonic acid as the catalyst.[1]

Materials:

-

Phenol

-

Isobutylene

-

4-tert-Butylbenzenesulfonic acid

-

Toluene (or another suitable inert solvent)

-

10% Sodium hydroxide (B78521) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, condenser, and thermometer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve phenol (1 equivalent) and 4-tert-butylbenzenesulfonic acid (0.01-0.05 equivalents) in toluene.

-

Cool the mixture to 10-15 °C using an ice bath.

-

Slowly bubble isobutylene gas (1.1 equivalents) through the stirred reaction mixture. The reaction is exothermic, and the temperature should be maintained below 25 °C.

-

After the addition of isobutylene is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash with a 10% sodium hydroxide solution to remove unreacted phenol and the catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or distillation to yield p-tert-butylphenol.

Protocol 2: General Procedure for Friedel-Crafts Alkylation of an Aromatic Compound with an Alcohol

Objective: To provide a general methodology for the Friedel-Crafts alkylation of an electron-rich aromatic compound using an alcohol as the alkylating agent and this compound as the catalyst.

Materials:

-

Aromatic substrate (e.g., 1,4-dimethoxybenzene)

-

Alkylating agent (e.g., tert-butyl alcohol)

-

This compound (catalyst)

-

Appropriate solvent (e.g., glacial acetic acid)

-

Water

-

Ice

-

Methanol (for recrystallization)

Procedure:

-

Dissolve the aromatic substrate in the chosen solvent in a suitable reaction flask.

-

Add the alkylating agent to the solution.

-

Carefully add a catalytic amount of this compound.

-

Stir the reaction mixture at room temperature or with gentle heating as required for the specific substrates.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, pour the reaction mixture into ice-water to quench the reaction and precipitate the product.

-

Collect the crude product by vacuum filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified product.

Visualizations

Experimental Workflow

Caption: General experimental workflow for Friedel-Crafts alkylation.

Catalytic Cycle

Caption: Catalytic cycle of Friedel-Crafts alkylation with this compound.

References

Application Notes and Protocols for the Esterification of Fatty Acids Using 4-Butylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzenesulfonic acid is a versatile and efficient organocatalyst for the esterification of fatty acids. Its amphiphilic nature, stemming from the combination of a hydrophobic butyl group and a hydrophilic sulfonic acid group, makes it particularly effective in promoting the reaction between long-chain fatty acids and alcohols. This application note provides detailed protocols and quantitative data for the use of this compound in the synthesis of fatty acid esters, which are valuable intermediates in the pharmaceutical, cosmetic, and biofuel industries. The protocols outlined below are based on established principles of Fischer esterification, with specific data supplemented from studies on structurally similar catalysts where direct data for this compound is limited.

Principle of Catalysis

This compound, a strong Brønsted acid, catalyzes the esterification of fatty acids via the Fischer-Speier esterification mechanism. The catalytic cycle involves the protonation of the carbonyl oxygen of the fatty acid by the sulfonic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding fatty acid ester and regenerate the catalyst. The presence of the butyl group can enhance the catalyst's solubility in the organic reaction medium.[1][2]

Data Presentation

The following tables summarize representative quantitative data for the esterification of various fatty acids. It is important to note that while this compound is an effective catalyst, much of the detailed kinetic and yield data in the literature is for the closely related 4-dodecylbenzenesulfonic acid (DBSA). The performance of this compound is expected to be comparable, and these data provide a strong basis for protocol development.

Table 1: Esterification of Oleic Acid with Methanol (B129727) Catalyzed by Alkylbenzenesulfonic Acids

| Parameter | Value | Reference |

| Catalyst | 4-Dodecylbenzenesulfonic Acid (DBSA) | [3] |

| Fatty Acid | Oleic Acid | [3] |

| Alcohol | Methanol | [3] |

| Catalyst Loading | Varied (positive effect on kinetics) | [3] |

| Methanol/Oleic Acid Molar Ratio | Varied (negligible effect on kinetics) | [3] |

| Temperature | Varied (positive effect on kinetics) | [3] |

| Reaction Time | > 3 hours for >95% conversion | [4] |

| Activation Energy (Forward Reaction) | 58.5 kJ/mol | [3] |

Table 2: General Conditions for Sulfuric Acid-Catalyzed Esterification of Fatty Acids

| Parameter | Value | Reference |

| Catalyst | Sulfuric Acid | [5][6] |

| Fatty Acids | Oleic Acid / Lauric Acid Mixtures | [5] |

| Alcohol | Methanol | [5][6] |

| Methanol/Fatty Acid Molar Ratio | 3:1 to 9:1 | [5][6] |

| Catalyst Concentration (% mass of fatty acids) | 0.2% to 1.0% | [5] |

| Temperature | 70°C to 110°C | [6] |

| Reaction Time | 80 to 120 minutes | [5] |

Experimental Protocols

Protocol 1: General Procedure for the Esterification of a Fatty Acid with Methanol

This protocol describes a general method for the esterification of a fatty acid (e.g., oleic acid, palmitic acid, lauric acid) with methanol to produce the corresponding fatty acid methyl ester (FAME).

Materials:

-

Fatty Acid (e.g., Oleic Acid, 90%)

-

Methanol (Anhydrous)

-

This compound

-

Toluene (B28343) (or another suitable solvent for azeotropic water removal)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, for water removal)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the fatty acid (1 equivalent).

-

Add methanol (3 to 9 equivalents) and toluene (if using a Dean-Stark trap).

-

Add this compound (0.5 to 5 mol% relative to the fatty acid).

-

If using a Dean-Stark trap, fill it with toluene.

-

Assemble the reflux condenser and Dean-Stark trap (if used) on the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will typically be between 60°C and 110°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture at regular intervals.

-

Once the reaction is complete (typically after 3-8 hours), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude fatty acid methyl ester.

-

The product can be further purified by vacuum distillation if required.

Protocol 2: Synthesis and Analysis of Fatty Acid Methyl Esters (FAMEs) for Biodiesel Production

This protocol outlines the synthesis of FAMEs from a mixture of fatty acids, simulating a feedstock for biodiesel production, followed by analysis.

Materials:

-

Fatty Acid Mixture (e.g., from hydrolyzed vegetable oil)

-

Methanol

-

This compound

-

Hexane

-

Internal Standard (e.g., Methyl Heptadecanoate)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

Esterification:

-

In a reaction vessel, combine the fatty acid mixture, methanol (typically a 6:1 to 20:1 molar ratio to the average molecular weight of the fatty acids), and this compound (1-5 wt% of the fatty acid mixture).

-

Heat the mixture to 60-80°C with constant stirring for 4-6 hours.

-

After cooling, transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer contains the FAMEs.

-

Wash the FAME layer with warm water to remove any residual methanol, glycerol (B35011) (if triglycerides were present), and catalyst.

-

Dry the FAME layer over anhydrous sodium sulfate.

GC Analysis:

-

Prepare a known concentration of the FAME sample in hexane, adding a known amount of internal standard.

-

Inject the sample into the GC-FID.

-

The FAMEs are separated based on their chain length and degree of unsaturation.

-

Quantify the FAME content by comparing the peak areas of the individual FAMEs to the peak area of the internal standard.

Visualizations

Caption: General workflow for the esterification of fatty acids.

Caption: Simplified mechanism of Fischer-Speier esterification.

References

Protocol for biodiesel production using 4-Butylbenzenesulfonic acid catalyst

These application notes provide a comprehensive protocol for the synthesis of biodiesel utilizing 4-Butylbenzenesulfonic acid (4-BBSA) as a catalyst. This organosulfonic acid serves as an efficient catalyst for both the esterification of free fatty acids (FFAs) and the transesterification of triglycerides, making it suitable for a wide range of feedstocks, including those with high acid content such as waste cooking oils and non-edible oils.[1][2] The hydrophobic butyl group in 4-BBSA enhances its solubility in the oil phase, thereby increasing the reaction rate compared to conventional mineral acids.[3]

Key Advantages:

-

High Catalytic Activity: Effectively catalyzes both esterification and transesterification reactions.[1][3]

-

Water Tolerance: Unlike base catalysts, 4-BBSA is not inhibited by small amounts of water in the feedstock.[4]

-

Reduced Corrosion: Less corrosive to equipment compared to mineral acids like sulfuric acid.[1]

-

Simplified Product Separation: Avoids the formation of soaps that complicate the separation of biodiesel and glycerol (B35011).[1]

-

Catalyst Reusability: The catalyst can be recovered and reused for multiple reaction cycles.[1]

Experimental Protocols

Materials and Equipment

-

Feedstock: Vegetable oil or waste cooking oil

-

Catalyst: this compound (4-BBSA)

-

Alcohol: Methanol (B129727) (reagent grade)

-

Solvent (for washing): n-Hexane

-

Reaction Vessel: Three-necked round-bottom flask

-

Heating and Stirring: Magnetic stirrer with a hot plate

-

Condenser: Reflux condenser

-

Separation: Separatory funnel

-

Purification: Rotary evaporator

Protocol 1: Two-Step Esterification and Transesterification for High FFA Feedstocks

This protocol is recommended for feedstocks with a free fatty acid (FFA) content greater than 2% by weight.

Step 1: Esterification of Free Fatty Acids

-

Feedstock Preparation: Filter the oil to remove any solid impurities. If the water content is above 0.5%, the oil should be pre-heated to 110°C to remove excess water.

-

Reaction Setup: Place the pre-treated oil in the three-necked flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.

-

Reactant Addition: Heat the oil to the desired reaction temperature (e.g., 65°C). In a separate beaker, dissolve the 4-BBSA catalyst in methanol. The typical molar ratio of methanol to FFA is 20:1 to 40:1, and the catalyst loading is 5-10% by weight of the FFAs.[5]

-

Esterification Reaction: Add the methanol-catalyst solution to the heated oil while stirring. Maintain the reaction at a constant temperature for 1-2 hours.[5]

-

Separation: After the reaction, stop the heating and stirring and allow the mixture to settle in a separatory funnel. Two layers will form: an upper layer of oil with reduced FFA content and a lower layer of methanol, water, and catalyst. Remove the lower layer.

Step 2: Transesterification of Triglycerides

-

Catalyst and Alcohol Addition: To the oil from the esterification step, add a fresh solution of 4-BBSA dissolved in methanol. For this step, the typical methanol to oil molar ratio is 9:1, and the catalyst loading is approximately 6% by weight of the oil.[1]

-

Transesterification Reaction: Heat the mixture to 65°C and maintain the reaction with vigorous stirring for 3-5 hours.[1]

-

Product Separation: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Allow it to stand for several hours until two distinct layers are formed: a top layer of biodiesel (fatty acid methyl esters) and a bottom layer of glycerol.

-

Glycerol Removal: Carefully drain the lower glycerol layer.

-

Biodiesel Washing: Wash the biodiesel layer with warm distilled water to remove any residual catalyst, methanol, and glycerol. Repeat the washing process 2-3 times.

-

Drying: Dry the washed biodiesel by heating it to 110°C to remove any residual water, or by using a rotary evaporator.

Protocol 2: Single-Step Transesterification for Low FFA Feedstocks

This protocol is suitable for feedstocks with an FFA content of less than 2% by weight.

-

Feedstock Preparation: Ensure the oil is filtered and has a low water content (<0.5%).

-

Reaction Setup: Set up the reaction as described in Protocol 1, Step 1.

-

Reactant Addition: Heat the oil to 65°C. Prepare a solution of 4-BBSA in methanol. The recommended conditions are a methanol to oil molar ratio of 9:1 and a catalyst loading of 6% by weight of the oil.[1]

-

Reaction: Add the methanol-catalyst solution to the heated oil and maintain the reaction at 65°C with stirring for 3-5 hours.[1]

-

Separation and Purification: Follow the separation, washing, and drying steps as outlined in Protocol 1 (Steps 3-6).

Data Presentation

The following tables summarize the typical reaction conditions and outcomes for biodiesel production using sulfonic acid catalysts. The data for 4-Dodecylbenzenesulfonic acid (DBSA) is included as a close analogue to 4-BBSA and provides a strong basis for optimizing the reaction parameters.[1][3][6]

Table 1: Optimal Reaction Conditions for Biodiesel Production using DBSA

| Parameter | Optimal Value | Reference |

| Methanol/Oil Molar Ratio | 9:1 | [1] |

| Catalyst Loading (% w/w of oil) | 6.0% | [1] |

| Reaction Temperature | 65°C | [1] |

| Reaction Time | 5 hours | [1] |

| Maximum Biodiesel Yield | 84% | [1] |

Table 2: Comparison of Different Acid Catalysts in Esterification

| Catalyst | Reaction Rate | Key Advantage | Reference |

| 4-Dodecylbenzenesulfonic acid | High | Increased hydrophobicity enhances oil phase solubility | [3] |

| p-Toluenesulfonic acid | Moderate | Commercially available and effective | [7] |

| Sulfuric acid | Moderate | Low cost |

Visualizations

Experimental Workflow

Caption: Experimental workflow for biodiesel production.

Chemical Reaction Pathways

References

Application Notes and Protocols for 4-Butylbenzenesulfonic Acid in Micellar Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micellar catalysis has emerged as a powerful tool in green chemistry, enabling organic reactions to be conducted in aqueous media. This approach utilizes surfactants to form micelles, which act as nano-reactors, encapsulating non-polar reactants and facilitating their interaction in the aqueous phase. 4-Butylbenzenesulfonic acid, with its amphiphilic nature stemming from a hydrophobic butyl group and a hydrophilic sulfonic acid group, is a versatile compound that functions as both a surfactant and an acid catalyst.[1] Its application in micellar catalysis can lead to enhanced reaction rates, improved selectivity, and simplified workup procedures, aligning with the principles of sustainable chemistry.[1]

Physicochemical Properties

This compound is an aromatic sulfonic acid that is typically a white to light-yellow solid at room temperature.[2] It is soluble in polar solvents like water and alcohols.[1][2] The presence of the sulfonic acid group imparts strong acidity, making it an effective catalyst for a variety of organic transformations.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃S |

| Molecular Weight | 214.28 g/mol [4] |

| Appearance | White to light-yellow solid[1][2] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols)[1][2] |

| XLogP3-AA | 2.3[1] |

Mechanism of Micellar Catalysis

The dual functionality of this compound is key to its role in micellar catalysis. The amphiphilic molecules self-assemble in water to form micelles when the concentration reaches the critical micelle concentration (CMC). The hydrophobic butyl chains form the core of the micelle, creating a non-polar microenvironment that can solubilize organic substrates. The hydrophilic sulfonic acid head groups remain at the micelle-water interface, where they can act as Brønsted acid catalysts. This compartmentalization of reactants at high effective concentrations within the micelles accelerates the reaction rate.

Mechanism of micellar catalysis with this compound.

Application in Organic Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[5][6][7] Micellar catalysis using surfactant-type catalysts has been shown to be an efficient and environmentally benign method for this transformation.[8][9] While specific data for this compound in this reaction is limited, its properties are analogous to other sulfonic acid surfactants like dodecylbenzenesulfonic acid (DBSA) which are effective catalysts.[10]

Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

This protocol describes a general procedure for the synthesis of DHPMs using this compound as a catalyst in an aqueous medium.

Materials:

-

Aldehyde (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Urea (B33335) or thiourea (B124793) (1.5 mmol)

-

This compound (10 mol%)

-

Water (5 mL)

-

Ethanol (B145695) (for recrystallization)

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

Procedure:

-

To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%).

-

Add 5 mL of water to the flask.

-

The mixture is stirred at room temperature for a few minutes and then heated to reflux (approximately 100 °C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into 20 mL of cold water and stir for 5-10 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water (2 x 10 mL).

-

Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

-

Dry the purified product in a desiccator.

Experimental workflow for the Biginelli reaction.

Representative Data

The following table summarizes typical results for the Biginelli reaction catalyzed by a surfactant sulfonic acid in an aqueous medium. The data is representative and based on similar catalytic systems.

Table 2: Synthesis of Dihydropyrimidinones using Micellar Catalysis

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 95 |

| 3 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 90 |

| 4 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-4-(3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3.5 | 88 |

| 5 | 2-Hydroxybenzaldehyde | 5-Ethoxycarbonyl-4-(2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 85 |

Note: The yields and reaction times are illustrative and may vary depending on the specific substrates and reaction conditions.

Advantages of Using this compound in Micellar Catalysis

-

Green Solvent: Utilizes water as the reaction medium, reducing the reliance on volatile and often toxic organic solvents.

-

Dual Functionality: Acts as both a catalyst and a surfactant, simplifying the reaction setup.

-

High Atom Economy: The one-pot, multi-component nature of reactions like the Biginelli synthesis leads to high atom economy.

-

Easy Product Isolation: In many cases, the product precipitates from the aqueous solution upon cooling, allowing for simple filtration.

-

Potential for Catalyst Recycling: The aqueous phase containing the catalyst may be recyclable for subsequent reaction runs.

Conclusion

This compound is a promising candidate for micellar catalysis in organic synthesis. Its ability to form nano-reactors in water while simultaneously providing acidic catalysis offers a green and efficient alternative to conventional synthetic methods. The application of this methodology to important multi-component reactions like the Biginelli synthesis demonstrates its potential for the streamlined production of medicinally relevant compounds. Further exploration of this compound in a wider range of organic transformations is warranted to fully realize its utility in sustainable chemistry.

References